cis-Vitisin B

Description

Properties

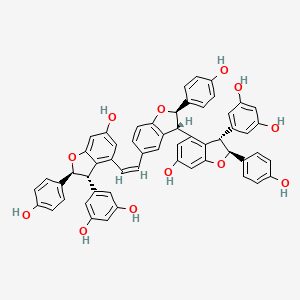

Molecular Formula |

C56H42O12 |

|---|---|

Molecular Weight |

906.9 g/mol |

IUPAC Name |

5-[(2S,3S)-4-[(Z)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |

InChI |

InChI=1S/C56H42O12/c57-35-10-4-29(5-11-35)54-50(33-19-38(60)23-39(61)20-33)49-32(18-42(64)26-47(49)67-54)3-1-28-2-16-46-44(17-28)52(56(66-46)31-8-14-37(59)15-9-31)45-25-43(65)27-48-53(45)51(34-21-40(62)24-41(63)22-34)55(68-48)30-6-12-36(58)13-7-30/h1-27,50-52,54-65H/b3-1-/t50-,51-,52-,54+,55+,56-/m0/s1 |

InChI Key |

WZKKRZSJTLGPHH-PORLPBCUSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C(C=C(C=C3O2)O)/C=C\C4=CC5=C(C=C4)O[C@H]([C@@H]5C6=C7[C@@H]([C@H](OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)O)C=CC4=CC5=C(C=C4)OC(C5C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive Pyranoanthocyanin: A Technical Guide to cis-Vitisin B in Vitis vinifera

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of cis-Vitisin B, a pyranoanthocyanin of significant interest in the fields of enology, food chemistry, and pharmacology. While not endogenously present in the grape berry (Vitis vinifera), this compound is a naturally occurring compound formed during the fermentation and aging of red wine. It is a derivative of malvidin-3-O-glucoside, the most abundant anthocyanin in Vitis vinifera, and is formed through a reaction with acetaldehyde, a byproduct of yeast metabolism. This guide will elucidate the natural occurrence, biosynthesis of its precursor, and quantification of this compound, providing detailed experimental protocols and data for researchers.

It is crucial to distinguish the pyranoanthocyanin this compound from a stilbene compound also referred to as Vitisin B, which is extracted from grapevine shoots and possesses a distinct chemical structure and biological activity. This guide focuses exclusively on the pyranoanthocyanin.

Natural Occurrence and Formation of this compound

This compound is not a native constituent of the Vitis vinifera grape. Its formation is intrinsically linked to the winemaking process, specifically alcoholic fermentation and subsequent aging. The primary precursor for this compound is malvidin-3-O-glucoside, the principal anthocyanin responsible for the color of red grapes.[1][2] During fermentation, yeast strains, particularly Saccharomyces cerevisiae, produce acetaldehyde as a metabolic byproduct.[3] This acetaldehyde then reacts with malvidin-3-O-glucoside in the acidic wine environment to form the more stable pyranoanthocyanin, this compound.[2][4]

The concentration of this compound in red wine is influenced by several factors, including:

-

Yeast Strain: Different yeast strains produce varying amounts of acetaldehyde, directly impacting the potential for Vitisin B formation.

-

Winemaking Techniques: Practices such as micro-oxygenation can influence acetaldehyde levels and thus the formation of Vitisin B.

-

Wine Aging: The concentration of Vitisin B can increase during the initial stages of wine aging.

-

Grape Variety: The initial concentration of malvidin-3-O-glucoside in the grape variety serves as a foundational determinant of Vitisin B levels.

Quantitative Data of this compound in Vitis vinifera Wines

The concentration of this compound varies significantly among different red wine varieties and is influenced by the factors mentioned above. The following tables summarize quantitative data for this compound and its related compound, Vitisin A (formed from pyruvic acid), in several common Vitis vinifera cultivars.

| Wine Variety | Compound | Concentration (mg/L) | Reference |

| Tempranillo | Vitisin B | 2.47 ± 0.09 | |

| Tempranillo | Vitisin A | 4.08 ± 0.86 | |

| Tempranillo | p-coumaroyl-Vitisin B | 0.66 ± 0.05 |

| Wine Variety | Compound | Concentration (mg/L) | Reference |

| Merlot | Vitisin A | Main pyranoanthocyanin | |

| Merlot | Vitisin B | Present |

| Wine Variety | Compound | Concentration (mg/L) | Reference |

| Cabernet Sauvignon | Vitisin A | up to 10.76 | |

| Cabernet Sauvignon | Vitisin B | Present |

| Wine Variety | Compound | Concentration (mg/L) | Reference |

| Pinot Noir | Vitisin A | Present | |

| Pinot Noir | Vitisin B | Present |

| Wine Type | Compound | Concentration (mg/L) | Reference |

| Aged Port Wine | Vitisin A | Major pyranoanthocyanin | |

| Aged Port Wine | Coumaroyl Vitisin A | Major pyranoanthocyanin | |

| Aged Port Wine | Vitisin B | Present |

Biosynthesis of Malvidin-3-O-glucoside and Formation of this compound

The formation of this compound is dependent on the biosynthesis of its precursor, malvidin-3-O-glucoside, within the grape berry. This process is part of the broader phenylpropanoid pathway.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of cis-Vitisin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vitisin B is a naturally occurring resveratrol tetramer, a class of polyphenolic compounds found in various plant species, notably in the grape family (Vitis). As a member of the stilbenoid family, this compound and its isomers have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, with a focus on the data and methodologies crucial for its identification, characterization, and potential applications in drug development.

Chemical Structure and Isomerism

Vitisin B is a complex molecule with the chemical formula C₅₆H₄₂O₁₂ and a molar mass of 906.92 g/mol . Its structure is characterized by the intricate linkage of four resveratrol units. The nomenclature "this compound" specifically refers to the stereochemistry at the junction of the dihydrobenzofuran ring systems within the tetrameric structure. The possibility of cis- and trans-configurations at these ring fusions gives rise to diastereomers of Vitisin B, each potentially possessing distinct physical, chemical, and biological properties.

The core of Vitisin B is formed through the oxidative coupling of resveratrol monomers. The specific connectivity and subsequent cyclization events lead to the formation of the tetrameric scaffold. The cis- or trans- nature of the ring fusion is a critical determinant of the overall three-dimensional shape of the molecule, which in turn influences its interaction with biological targets.

Below is a two-dimensional representation of the general structure of Vitisin B, highlighting the key ring systems. The stereochemistry at the chiral centers, particularly those involved in the dihydrobenzofuran ring fusion, dictates whether the isomer is designated as cis or trans.

Caption: Simplified schematic of the Vitisin B core structure.

Stereochemistry

The absolute configuration of the multiple chiral centers in this compound is a key aspect of its chemical identity. The spatial arrangement of substituents around these stereocenters is defined using the Cahn-Ingold-Prelog (CIP) priority rules, assigning each center as either R or S. The cis-configuration typically refers to the relative orientation of substituents on the same side of a ring structure.

The determination of the absolute stereochemistry of complex natural products like this compound relies on a combination of spectroscopic and chiroptical techniques.

Logical Relationship for Stereochemical Assignment:

Caption: Workflow for the determination of the absolute configuration of this compound.

Data Presentation

Comprehensive spectroscopic data is essential for the unambiguous identification of this compound. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the complex structure and relative stereochemistry of this molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a cis-Dihydrobenzofuran Moiety in Vitisin B

| Position | ¹H Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| H-7' | 5.5 - 5.7 | d, J = 6.0 | 90 - 95 |

| H-8' | 4.5 - 4.7 | d, J = 6.0 | 55 - 60 |

| ... | ... | ... | ... |

Note: This table is illustrative. The coupling constant between H-7' and H-8' in the dihydrobenzofuran ring is a key indicator of the cis or trans relationship. A smaller coupling constant (typically < 7 Hz) is indicative of a cis-configuration.

Table 2: Chiroptical Properties of Vitisin B Isomers

| Isomer | Specific Rotation [α]D (c, solvent) | Circular Dichroism (λmax, Δε) |

| (+)-Vitisin B | Positive Value | Specific Cotton effects |

| (-)-Vitisin B | Negative Value | Mirror-image CD spectrum to (+) |

| This compound | To be determined | To be determined |

| trans-Vitisin B | To be determined | To be determined |

Experimental Protocols

The isolation and purification of specific stereoisomers of Vitisin B from natural sources or synthetic mixtures is a significant challenge. High-performance counter-current chromatography (HPCCC) and chiral high-performance liquid chromatography (HPLC) are powerful techniques for achieving this separation.

General Protocol for the Isolation of Vitisin B Isomers using HPCCC

1. Sample Preparation:

- A crude extract of a Vitis species known to contain Vitisin B is prepared.

- The extract is partially purified using column chromatography on silica gel or Sephadex LH-20 to enrich the fraction containing resveratrol tetramers.

2. HPCCC System and Solvent Selection:

- A suitable two-phase solvent system is selected to provide an optimal partition coefficient (K) for the Vitisin B isomers. A common system is a mixture of n-hexane, ethyl acetate, methanol, and water.

- The HPCCC instrument is filled with the stationary phase.

3. Separation:

- The enriched sample is dissolved in a mixture of the stationary and mobile phases and injected into the HPCCC column.

- The mobile phase is pumped through the column at a constant flow rate, and the column is rotated at a specific speed.

- The effluent is monitored using a UV-Vis detector.

4. Fraction Collection and Analysis:

- Fractions are collected based on the chromatogram.

- The purity of the fractions is analyzed by analytical HPLC.

- Fractions containing the desired isomer are pooled and the solvent is removed under reduced pressure.

Workflow for Isolation and Purification:

Caption: General workflow for the isolation of this compound.

Conclusion

The chemical structure and stereochemistry of this compound present a fascinating and challenging area of natural product chemistry. A thorough understanding of its three-dimensional structure is paramount for elucidating its biological mechanism of action and for guiding any future drug development efforts. The combination of advanced spectroscopic techniques, chiroptical methods, and sophisticated separation technologies is crucial for the unambiguous characterization of this and other complex resveratrol oligomers. Further research is needed to isolate pure this compound and fully characterize its physicochemical and biological properties.

An In-depth Technical Guide to the Chemical Synthesis of cis-Vitisin B Precursors

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Vitisin B, a complex resveratrol tetramer, has garnered significant interest for its potential biological activities. As an oligostilbene, its intricate, stereochemically rich structure presents a formidable synthetic challenge. This technical guide provides a comprehensive overview of the core strategies and methodologies for the chemical synthesis of key precursors to this compound. The focus is on the preparation of the crucial resveratrol dimer, ε-viniferin, and its subsequent oxidative coupling and rearrangement to form the vitisin core structure. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the replication and further development of these synthetic routes in a research and drug discovery context.

Introduction

Vitisin B is a resveratrol tetramer naturally found in plants of the genus Vitis.[1][2] It belongs to the broader class of resveratrol oligomers, which are formed in nature through the oxidative oligomerization of resveratrol.[3][4] These compounds are of significant interest due to their structural complexity and diverse biological activities, which can surpass those of the parent monomer, resveratrol.[5] It is important to distinguish the stilbenoid Vitisin B from the pyranoanthocyanin of the same name found in red wines. This guide focuses exclusively on the synthesis of precursors for the resveratrol tetramer.

The total synthesis of complex resveratrol oligomers is a challenging field. Strategies often rely on biomimetic approaches, mimicking the plant's oxidative pathways. A key precursor in the biosynthesis and chemical synthesis of many resveratrol tetramers is the dimer ε-viniferin . Therefore, an efficient synthesis of ε-viniferin is the foundational step toward accessing the vitisin family of compounds. This guide will detail the synthesis of (±)-ε-viniferin and its subsequent conversion into the core structure of Vitisin B, drawing from established syntheses of related tetramers like Vitisin A and D.

Synthetic Strategy Overview

The synthesis of the Vitisin B core can be conceptually divided into two main stages:

-

Synthesis of the Dimeric Precursor (ε-Viniferin): This involves the oxidative coupling of resveratrol or a suitable derivative to form the characteristic dihydrobenzofuran ring system of ε-viniferin.

-

Dimerization and Rearrangement to the Tetrameric Core: The ε-viniferin derivative is subjected to a second oxidative coupling to form a C8-C8' linked tetramer. This intermediate then undergoes a critical thermal or acid-mediated rearrangement and subsequent cyclization to construct the complex, polycyclic core of the vitisin family.

This strategy allows for a convergent and modular approach to these complex natural products.

Caption: Overall synthetic strategy for Vitisin B.

Synthesis of Key Precursor: (±)-ε-Viniferin

The biomimetic oxidative dimerization of resveratrol is a common method to produce ε-viniferin. Various oxidants can be employed, with differing selectivities and yields.

Ruthenium-Catalyzed Oxidative Cyclization

A simple and effective method for synthesizing (±)-ε-viniferin involves the use of Ruthenium(III) chloride as a catalyst.

Table 1: Quantitative Data for RuCl₃-Catalyzed Synthesis of (±)-ε-Viniferin

| Parameter | Value |

| Starting Material | trans-Resveratrol |

| Catalyst | RuCl₃·H₂O |

| Solvent System | Methanol / Water |

| Temperature | 0 °C to 35 °C |

| Reaction Time | 3 hours |

| Product | (±)-ε-viniferin |

| Reported Yield | Major Product (Specific yield varies) |

Detailed Experimental Protocol: RuCl₃-Catalyzed Synthesis

-

Preparation: Dissolve trans-resveratrol in a mixture of methanol and water in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Add a catalytic amount of Ruthenium(III) chloride hydrate (RuCl₃·H₂O) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm slowly to 35 °C while stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.

-

Workup: Upon completion, quench the reaction and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate (±)-ε-viniferin.

Synthesis of the Vitisin B Tetrameric Core

The construction of the tetrameric core from the dimeric precursor ε-viniferin is a complex transformation that has been successfully applied to the synthesis of Vitisin A and D. A similar strategy is applicable for Vitisin B, starting from an appropriately protected ε-viniferin derivative.

Caption: Experimental workflow for Vitisin core synthesis.

Oxidative Dimerization of ε-Viniferin Derivative

The key step is the oxidative coupling of two molecules of a protected ε-viniferin derivative. This forms a symmetric C8b–C8c linked tetramer, which exists as a quinone methide.

Table 2: Quantitative Data for Oxidative Coupling of ε-Viniferin Derivative

| Parameter | Value/Reagent | Reference |

| Starting Material | Silyl-protected ε-viniferin derivative | |

| Base | Potassium hexamethyldisilazide (KHMDS) | |

| Oxidant | Ferrocenium hexafluorophosphate (FeCp₂PF₆) | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 0 °C | |

| Product | Bis(p-quinone methide) tetramer | |

| Reported Yield | 97% (for a similar derivative) |

Isomerization and Cyclization to the Vitisin Core

The C8b–C8c linked tetramer is then subjected to thermal and acid-mediated conditions. This induces a complex cascade involving a formal-shift to form a C3c–C8b linkage, followed by a Friedel-Crafts cyclization to yield the vitisin core.

Table 3: Conditions for Vitisin Core Formation

| Parameter | Value/Reagent | Reference |

| Starting Material | Bis(p-quinone methide) tetramer | |

| Step 1: Isomerization | Heat in a suitable solvent (e.g., acetone) | |

| Step 2: Cyclization | Acid (e.g., BF₃·OEt₂ or HCl in Methanol) | |

| Temperature | -78 °C to room temperature (for acid step) | |

| Product | Vitisin A/B/D core structure |

Detailed Experimental Protocol: Tetramer Core Synthesis

Note: This is a generalized protocol based on the synthesis of related vitisin tetramers. Specific protecting groups and reaction conditions may need optimization.

-

Preparation of ε-Viniferin Derivative: Synthesize and protect (±)-ε-viniferin. Silyl ethers (e.g., TBS) are often used for protecting the phenolic hydroxyl groups.

-

Oxidative Coupling:

-

Dissolve the protected ε-viniferin derivative in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C.

-

Add KHMDS dropwise to deprotonate the phenolic oxygen, forming the corresponding phenoxide.

-

Add a solution of the oxidant, FeCp₂PF₆, in THF to the reaction mixture.

-

Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).

-

Quench the reaction and perform an aqueous workup to isolate the crude bis(p-quinone methide) intermediate.

-

-

Isomerization and Cyclization:

-

Dissolve the crude intermediate in a suitable solvent (e.g., acetone or CH₂Cl₂).

-

Heat the solution to induce thermal isomerization of the C8b–C8c bond to the C3c–C8b bond.

-

After isomerization, cool the solution (e.g., -60 °C to -78 °C).

-

Add a Lewis acid (e.g., BF₃·OEt₂) or a protic acid (e.g., methanolic HCl) to catalyze the Friedel-Crafts cyclization and concomitant deprotection.

-

Allow the reaction to warm slowly.

-

Quench the reaction carefully (e.g., with saturated aqueous NaHCO₃).

-

-

Purification: Extract the product with an organic solvent, dry, and concentrate. Purify the resulting mixture of isomers using advanced chromatographic techniques (e.g., HPLC) to isolate the desired Vitisin B core structure.

Semi-Synthesis of Vitisin B from (+)-ε-Viniferin

A more direct, albeit lower-yielding, semi-synthesis of Vitisin B has been reported. This method highlights the direct conversion of the natural dimer into the tetramer.

Table 4: Conditions for Semi-Synthesis of Vitisin B

| Parameter | Value/Reagent | Reference |

| Starting Material | (+)-ε-Viniferin | |

| Reagent | Silver (I) Acetate (AgOAc) | |

| Solvent | Methanol | |

| Temperature | 50 °C | |

| Product | Vitisin B | |

| Reported Yield | 40% |

Conclusion

The synthesis of precursors for this compound is a multi-step process that hinges on the successful construction and manipulation of resveratrol oligomers. The key strategic elements involve the controlled oxidative dimerization of resveratrol to form ε-viniferin, followed by a further dimerization and a complex, biomimetic rearrangement cascade to assemble the final tetrameric core. While challenging, the methodologies outlined in this guide provide a solid foundation for researchers to access these complex and biologically promising molecules. Further research into stereoselective control and optimization of reaction yields will be critical for advancing the development of Vitisin B and its analogues as potential therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Vitisin B (stilbenoid) - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of cis-Vitisin B using a Validated HPLC-DAD Method

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the accurate quantification of cis-Vitisin B in various matrices, including wine and plant extracts. The protocol provides comprehensive steps for sample preparation, chromatographic separation, and data analysis. Method validation parameters are presented to ensure reliability and reproducibility.

Introduction

Vitisin B, a pyranoanthocyanin found in red wines and certain plants, exists as both cis and trans isomers.[1][2] These compounds are of significant interest due to their contribution to the color stability of aged wines and their potential biological activities.[3] Accurate quantification of the specific isomers is crucial for quality control in the food and beverage industry and for pharmacological research. This document outlines a validated HPLC-DAD method for the selective quantification of this compound.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (>95% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Syringe filters (0.45 µm, PTFE or PVDF)

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).[4]

Chromatographic Conditions

The following table summarizes the optimized HPLC-DAD conditions for the analysis of this compound.

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., Eclipse XDB-C18, 4.6 mm × 250 mm, 5 µm)[5] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 5-50% B over 50 minutes, then a wash and re-equilibration step. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| DAD Wavelength | Monitoring at 280 nm for quantification and 324 nm for confirmation. Full spectra (200-600 nm) should be recorded for peak purity analysis. |

Standard Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. Store at -20°C in the dark.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation

-

Wine Samples: For clear wine samples, direct injection after filtration through a 0.45 µm syringe filter is often sufficient. If the matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.

-

Plant Extracts: Macerate the plant material and extract with a suitable solvent (e.g., methanol/water mixture). Centrifuge the extract to remove solid debris and filter the supernatant through a 0.45 µm syringe filter before injection.

Method Validation

The described HPLC-DAD method should be validated to ensure reliable and accurate results. The following table presents typical performance characteristics for the analysis of similar phenolic compounds.

| Validation Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.020 - 0.060 µg/mL |

| Limit of Quantification (LOQ) | 0.060 - 0.20 µg/mL |

| Precision (RSD%) | < 2% (Intra-day), < 5% (Inter-day) |

| Accuracy (Recovery %) | 95 - 105% |

Quantification

Quantification of this compound in samples is achieved by comparing the peak area in the sample chromatogram to a calibration curve generated from the working standard solutions.

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-DAD method detailed in this application note provides a reliable and robust approach for the quantification of this compound. The sample preparation is straightforward, and the chromatographic conditions are optimized to ensure good separation from other matrix components. This method can be readily implemented in quality control and research laboratories for the analysis of this compound in various samples.

References

- 1. researchgate.net [researchgate.net]

- 2. Vitisin B (pyranoanthocyanin) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Extraction and Separation of Vitisin D, Ampelopsin B and cis-Vitisin A from Iris lactea Pall. var. chinensis (Fisch.) Koidz by Alkaline Extraction–Acid Precipitation and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Vitisin B by Liquid Chromatography-Mass Spectrometry (LC-MS)

Abstract This application note details a sensitive and robust liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Vitisin B. While the user specified "cis-Vitisin B," a thorough review of the available scientific literature did not yield specific information on this isomer. Therefore, this protocol is based on established and validated methods for Vitisin B. The described methodology is applicable for pharmacokinetic studies in biological matrices such as plasma and urine and can be adapted for other research applications.[1][2] This document provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection, intended for researchers in pharmacology, drug development, and analytical chemistry.

Introduction

Vitisin B is a phenolic compound that belongs to the stilbenoid family, structurally related to resveratrol. These compounds are of significant interest in the pharmaceutical and food science industries due to their potential biological activities. Accurate and sensitive quantification of Vitisin B in complex biological matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays.[3] This method allows for precise quantification even at low concentrations, which is essential for evaluating the preclinical or clinical applications of Vitisin B.[1][2]

The protocol outlined below is based on a validated method for the determination of Vitisin B in rat plasma and urine, employing a liquid-liquid extraction for sample cleanup and an Eclipse Plus C18 column for chromatographic separation.

Experimental Protocols

Standard and Sample Preparation

Internal Standard (IS) Preparation: An internal standard is crucial for accurate quantification. Carbamazepine has been successfully used as an internal standard for Vitisin B analysis. Prepare a stock solution of carbamazepine in methanol and dilute to a working concentration (e.g., 500 ng/mL).

Calibration Standards and Quality Controls (QCs): Prepare stock solutions of Vitisin B in a suitable solvent like methanol. Serially dilute the stock solution with blank matrix (e.g., drug-free plasma or urine) to prepare calibration standards covering the desired concentration range (e.g., 10-5000 ng/mL for plasma, 5-2500 ng/mL for urine). Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Liquid-Liquid Extraction): This protocol is designed to extract Vitisin B from plasma and urine samples.

-

Pipette a small volume of the biological sample (e.g., 50 µL of plasma or 200 µL of urine) into a microcentrifuge tube.

-

Add the internal standard working solution to each sample.

-

Add 2 mL of ethyl acetate as the extraction solvent.

-

Vortex the mixture for approximately 10 seconds to ensure thorough mixing.

-

Centrifuge the samples at high speed (e.g., 20,000 x g) for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase (e.g., 100 µL of Acetonitrile/0.1% Formic Acid in water) for LC-MS/MS injection.

LC-MS/MS Instrumentation and Conditions

The following parameters are based on a validated method and can serve as a starting point for method development. Optimization may be required for different instrument setups.

Table 1: Liquid Chromatography and Mass Spectrometry Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| HPLC System | Quaternary or Binary UPLC/HPLC System |

| Column | Eclipse Plus C18 (100 × 4.6 mm, 3.5 µm) |

| Column Temperature | 40 °C |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v) |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10-20 µL |

| Mass Spectrometry | |

| Mass Spectrometer | Tandem Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Analysis Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | To be determined for Vitisin B |

| Product Ion(s) (m/z) | To be determined for Vitisin B |

| Internal Standard (IS) | Carbamazepine |

| IS Precursor Ion (m/z) | To be determined |

| IS Product Ion(s) (m/z) | To be determined |

Data Presentation and Method Performance

A validated LC-MS/MS method for Vitisin B should demonstrate excellent linearity, accuracy, and precision. The performance characteristics summarized below are based on published data for Vitisin B and related compounds.

Table 2: Summary of Quantitative Method Performance

| Parameter | Vitisin B (Plasma) | Vitisin B (Urine) | General Expected Performance |

| Linearity Range | 10–5000 ng/mL | 5–2500 ng/mL | Wide dynamic range is typical for LC-MS/MS. |

| Correlation (r) | ≥ 0.9833 | ≥ 0.9977 | r² ≥ 0.99 is desirable. |

| Accuracy (Recovery) | Conformed to requirements. | Conformed to requirements. | 85-115% (FDA guidelines). |

| Precision (RSD%) | Conformed to requirements. | Conformed to requirements. | < 15% (< 4.32% reported for similar methods). |

| Limit of Detection (LOD) | Not specified. | Not specified. | Expected to be in the low ng/mL to pg/mL range. |

| Matrix Effect | No matrix effects observed. | No matrix effects observed. | Should be assessed and minimized. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Vitisin B in biological samples using LC-MS/MS.

Caption: General workflow for Vitisin B analysis by LC-MS/MS.

Logical Relationship in Quantification

This diagram illustrates the core principle of using an internal standard for accurate quantification in LC-MS analysis.

Caption: Logic of internal standard use for accurate quantification.

References

Application Note: Nitric Oxide (NO) Scavenging Activity Assay for cis-Vitisin B

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Vitisin B is a resveratrol tetramer, a naturally occurring phenolic compound found in grapes and wine, which has been investigated for its antioxidant properties.[1][2] Reactive Nitrogen Species (RNS), such as nitric oxide (NO), play a significant role in various physiological and pathological processes. While NO is a crucial signaling molecule, its overproduction can lead to nitrosative stress, contributing to inflammation and cellular damage. The ability of a compound to scavenge nitric oxide is a key indicator of its potential as an antioxidant and anti-inflammatory agent.

This document provides a detailed protocol for assessing the in vitro nitric oxide scavenging activity of this compound. The assay is based on the chemical generation of nitric oxide from sodium nitroprusside (SNP) in an aqueous solution. The generated NO interacts with oxygen to form nitrite ions, which are then quantified using the Griess reaction.[3] A scavenger compound competes with oxygen, leading to a reduction in nitrite formation, which can be measured spectrophotometrically.

Note: The available scientific literature primarily refers to "Vitisin B" without specifying the cis or trans isomer. The protocol provided is based on studies conducted on Vitisin B and is expected to be applicable for its isomers.

Quantitative Data Summary

The nitric oxide scavenging activity of Vitisin B has been evaluated and compared with other stilbenes like resveratrol and ε-viniferin. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in scavenging NO. A lower IC50 value indicates higher scavenging activity.

| Compound | Assay | IC50 (µM) | Reference Compounds (IC50 in µM) |

| Vitisin B | Nitric Oxide Scavenging | 368.80 ± 14.20 | Resveratrol: 200.68 ± 15.40ε-Viniferin: 338.35 ± 89.47 |

| Vitisin B | Nitric Oxide Scavenging | 229 | Resveratrol: 83.69ε-Viniferin: 15.38 |

Table 1: Comparative NO-scavenging activity of Vitisin B and other stilbenes.[1][4]

Experimental Protocols

This section details the methodology for determining the nitric oxide scavenging activity of this compound.

Principle of the Assay

Sodium nitroprusside (SNP) spontaneously decomposes in an aqueous, physiological pH buffer to generate nitric oxide (NO) radicals. In the presence of oxygen, NO is converted to stable nitrite and nitrate. Scavenger molecules can compete with oxygen, reducing the amount of nitrite produced. The concentration of nitrite is then measured colorimetrically using the Griess reagent. The Griess reaction involves a two-step diazotization process where sulfanilamide is converted to a diazonium salt by nitrite in an acidic medium. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) to form a stable, pink-colored azo compound, which has a maximum absorbance at approximately 540-546 nm. The intensity of the color is proportional to the nitrite concentration.

Diagram: Principle of the Griess Reaction

Caption: Chemical principle of NO detection via the Griess reaction.

Materials and Reagents

-

This compound (Test Compound)

-

Sodium Nitroprusside (SNP)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Griess Reagent:

-

Component A: 1% (w/v) Sulfanilamide in 2.5% or 5% phosphoric acid

-

Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in distilled water or 2.5% phosphoric acid

-

-

Ascorbic Acid or Quercetin (Positive Control)

-

Dimethyl Sulfoxide (DMSO) or appropriate solvent for this compound

-

96-well microplate

-

Microplate reader (capable of reading absorbance at 540-546 nm)

-

Deionized water

Preparation of Reagents

-

Sodium Nitroprusside (10 mM): Dissolve 29.8 mg of SNP in 10 mL of PBS (pH 7.4). Prepare this solution fresh before each experiment and protect it from light, as it is light-sensitive.

-

Griess Reagent: Prepare components A and B separately. Mix equal volumes (1:1) of Component A and Component B immediately before use.

-

This compound Stock Solution: Prepare a stock solution (e.g., 10 mg/mL or 10 mM) of this compound in a suitable solvent like DMSO.

-

Working Solutions: Prepare serial dilutions of this compound and the positive control (e.g., Ascorbic Acid) at various concentrations (e.g., 10, 50, 100, 200, 400 µg/mL or µM) using PBS. Ensure the final concentration of the initial solvent (e.g., DMSO) is low (<1%) and consistent across all wells to avoid interference.

Assay Procedure (96-well plate format)

The following workflow outlines the steps for performing the assay.

Diagram: Experimental Workflow

Caption: Workflow for the in vitro NO-scavenging assay.

-

Plate Setup: In a 96-well microplate, add 50 µL of the different concentrations of this compound working solutions to the respective wells in triplicate.

-

Controls:

-

Positive Control: Add 50 µL of the different concentrations of the positive control (e.g., Ascorbic Acid) to separate wells.

-

Negative Control (A_control): Add 50 µL of PBS (or the solvent used for dilutions) instead of the sample. This represents 100% nitrite production.

-

Sample Blank (A_blank): Add 50 µL of each sample concentration to separate wells, but add 50 µL of PBS instead of the SNP solution. This corrects for the absorbance of the sample itself.

-

-

Reaction Initiation: Add 50 µL of 10 mM sodium nitroprusside solution to all wells except the Sample Blanks.

-

Incubation: Incubate the plate at 25°C for 150 minutes.

-

Color Development: After incubation, add 100 µL of freshly prepared Griess reagent to all wells, including the Sample Blanks.

-

Final Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light, to allow for color development.

-

Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

Calculations

-

Corrected Sample Absorbance:

-

Corrected Absorbance (A_sample) = Absorbance of sample well - Absorbance of sample blank well.

-

-

Percentage of NO Scavenging Activity:

-

The percentage of NO scavenging is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where:

-

A_control = Absorbance of the Negative Control well.

-

A_sample = Corrected Absorbance of the test sample well.

-

-

-

IC50 Determination:

-

The IC50 value is the concentration of the test compound that inhibits 50% of the nitric oxide radicals.

-

Plot the percentage of scavenging activity against the corresponding concentrations of this compound.

-

Determine the IC50 value from the graph using linear regression analysis.

-

Related Signaling Pathway

While direct chemical scavenging is measured in this assay, Vitisin B has also been shown to modulate intracellular pathways related to oxidative stress, such as the Nrf2-ARE pathway. This provides a cellular mechanism for its antioxidant effects beyond direct radical quenching.

Diagram: Vitisin B and the Nrf2-ARE Pathway

Caption: Vitisin B's modulation of the Nrf2-ARE antioxidant pathway.

References

Application Notes and Protocols for Cell-Based Assays Determining "cis-Vitisin B" Antiviral Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antiviral efficacy of cis-Vitisin B, a resveratrol tetramer, against Influenza A virus and Hepatitis C virus (HCV) using cell-based assays. The methodologies described herein are based on established virological techniques and published research on the antiviral properties of Vitisin B.

I. Antiviral Efficacy of this compound against Influenza A Virus

This section outlines the protocol for evaluating the ability of this compound to inhibit Influenza A virus replication in a cell culture model. The primary endpoints of this assay are the inhibition of viral neuraminidase activity and the reduction of virus-induced cytopathic effect (CPE).

Principle

Vitisin B has been shown to inhibit the neuraminidase (NA) activity of Influenza A virus, which is crucial for the release of progeny virions from infected cells.[1][2][3] Additionally, it mitigates virus-induced oxidative stress by modulating the Nrf2 and NF-κB signaling pathways.[1][2] This protocol utilizes Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza virus research, to quantify the antiviral effects of this compound.

Data Presentation

The following table summarizes representative quantitative data for Vitisin B against Influenza A virus (H1N1). Researchers should generate their own dose-response curves to determine these values for this compound.

| Parameter | Virus Strain | Cell Line | Value | Selectivity Index (SI) | Reference |

| IC50 (Neuraminidase Inhibition) | Influenza A/PR/8/34 (H1N1) | - | 3.76 µM | - | |

| EC50 (Antiviral Activity) | Influenza A/PR/8/34 (H1N1) | A549 | 18.1 µM | >5.5 | |

| CC50 (Cytotoxicity) | - | A549 | >100 µM | - |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50/EC50

Experimental Protocol: Neuraminidase Inhibition Assay

This protocol is adapted from established methods for assessing influenza neuraminidase activity.

Materials and Reagents:

-

This compound (stock solution in DMSO)

-

Influenza A virus (e.g., A/PR/8/34, H1N1)

-

MDCK (Madin-Darby Canine Kidney) cells

-

A549 (human lung carcinoma) cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

TPCK-Trypsin

-

MTS reagent for cytotoxicity assay

-

Neuraminidase substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid)

-

96-well cell culture plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed MDCK or A549 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in infection medium (DMEM with 0.5% BSA and TPCK-Trypsin). Include a vehicle control (DMSO) and a positive control (e.g., Oseltamivir).

-

Infection: When cells are confluent, wash with PBS and infect with Influenza A virus at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, add the prepared dilutions of this compound to the respective wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

Neuraminidase Assay:

-

Lyse the cells to release viral neuraminidase.

-

Add the neuraminidase substrate to each well and incubate at 37°C.

-

Stop the reaction and measure the fluorescence using a plate reader.

-

-

Cytotoxicity Assay: In a parallel plate with uninfected cells, add the same dilutions of this compound and assess cell viability using the MTS assay after the same incubation period.

-

Data Analysis: Calculate the IC50, EC50, and CC50 values from the dose-response curves.

Visualization

Caption: Experimental workflow for assessing the anti-influenza activity of this compound.

Caption: Proposed mechanism of action of this compound on Nrf2 and NF-κB pathways.

II. Antiviral Efficacy of this compound against Hepatitis C Virus (HCV)

This section provides a protocol to determine the inhibitory effect of this compound on Hepatitis C virus replication in a human hepatoma cell line.

Principle

Vitisin B has been identified as a potent inhibitor of HCV replication. Its mechanism of action involves the direct inhibition of the viral NS3 helicase, an enzyme essential for unwinding the viral RNA genome during replication. This protocol uses the Huh7 human hepatoma cell line, which is highly permissive to HCV infection, to quantify the antiviral activity of this compound.

Data Presentation

The following table presents representative data for Vitisin B against HCV. It is recommended that researchers establish their own dose-response data for this compound.

| Parameter | Virus Strain | Cell Line | Value | Selectivity Index (SI) | Reference |

| EC50 (Antiviral Activity) | HCV (Genotype 1b/2a) | Huh7 | 6 nM | >1667 | |

| CC50 (Cytotoxicity) | - | Huh7 | >10 µM | - |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50/EC50

Experimental Protocol: HCV Replicon Assay

This protocol is based on the use of HCV subgenomic replicons that express a reporter gene (e.g., luciferase) to quantify viral replication.

Materials and Reagents:

-

This compound (stock solution in DMSO)

-

Huh7 cells harboring an HCV subgenomic replicon (e.g., expressing luciferase)

-

DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for replicon maintenance)

-

This compound (stock solution in DMSO)

-

Positive control inhibitor (e.g., an approved NS3/4A protease inhibitor or NS5B polymerase inhibitor)

-

Luciferase assay reagent

-

MTS reagent for cytotoxicity assay

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed Huh7-HCV replicon cells in 96-well plates.

-

Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control and a positive control.

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Cytotoxicity Assay: In a parallel plate with the same replicon cells, perform an MTS assay to determine the CC50 of this compound.

-

Data Analysis: Calculate the EC50 and CC50 from the respective dose-response curves and determine the Selectivity Index.

Visualization

Caption: Experimental workflow for assessing the anti-HCV activity of this compound.

Caption: Simplified HCV replication cycle highlighting the NS3 helicase as the target of this compound.

References

- 1. Vitisin B inhibits influenza A virus replication by multi-targeting neuraminidase and virus-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vitisin B inhibits influenza A virus replication by multi-targeting neuraminidase and virus-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for cis-Vitisin B in Phytochemical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vitisin B is a naturally occurring hydroxystilbene analog, specifically a resveratrol tetramer, found in various plant species, including grapevines (Vitis spp.). As a member of the vitisin family, it contributes to the complex phytochemical profile of botanical extracts and beverages like red wine. Due to its potential biological activities and its presence in complex matrices, the use of a well-characterized this compound standard is crucial for accurate and reproducible phytochemical analysis. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical chemistry and highlight its relevance in drug development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as an analytical standard.

| Property | Value | Source |

| Molecular Formula | C₅₆H₄₂O₁₂ | [1] |

| Molecular Weight | 906.93 g/mol | [1] |

| CAS Number | 142507-86-6 | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |

| Storage | -20°C, protected from light | [1] |

Application I: this compound as a Phytochemical Standard

The primary application of purified this compound is as a reference standard for the qualitative and quantitative analysis of plant extracts, beverages, and other complex matrices.

Experimental Protocol: Quantification of this compound by HPLC-DAD

This protocol outlines a general method for the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). Optimization may be required based on the specific matrix and instrumentation.

1. Materials and Reagents:

-

This compound reference standard (purity ≥95%)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Sample matrix (e.g., wine, plant extract)

2. Standard Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution. Store at -20°C in an amber vial.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

3. Sample Preparation:

-

Wine Samples: Filter the wine sample through a 0.45 µm syringe filter directly into an HPLC vial. If necessary, dilute the sample with the initial mobile phase to bring the this compound concentration within the calibration range.

-

Plant Extracts: The extraction procedure will vary depending on the plant material. A general approach involves solid-liquid extraction with methanol or an ethanol/water mixture, followed by filtration. The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

4. HPLC-DAD Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-70% B; 30-35 min: 70-10% B; 35-40 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm and 320 nm (for quantification and peak purity) |

5. Method Validation: The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.

| Validation Parameter | Acceptance Criteria | Typical Expected Values |

| Linearity (r²) | ≥ 0.999 | Achievable over a 0.5-100 µg/mL range. |

| Accuracy (% Recovery) | 98-102% | Determined by spiking a blank matrix with known concentrations of the standard. |

| Precision (% RSD) | Repeatability ≤ 2%, Intermediate Precision ≤ 3% | Assessed by multiple injections of the same sample and on different days. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | Expected to be in the low ng/mL range. |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | Expected to be in the mid to high ng/mL range. |

| Specificity | No interfering peaks at the retention time of this compound | Confirmed by peak purity analysis using DAD and analysis of blank matrix. |

Workflow for HPLC Method Validation:

Caption: Workflow for the validation of an HPLC method for this compound analysis.

Application II: this compound in Drug Development and Biological Research

This compound has demonstrated several biological activities that are of interest to drug development professionals. Understanding its mechanism of action is key to exploring its therapeutic potential.

Signaling Pathways Modulated by this compound

1. Inhibition of Platelet-Derived Growth Factor (PDGF) Signaling: this compound has been shown to inhibit vascular smooth muscle cell (VSMC) migration by targeting the PDGF signaling pathway. This anti-migratory effect is relevant for cardiovascular disease research.

PDGF Signaling Pathway and Inhibition by this compound:

Caption: Inhibition of the PDGF signaling pathway by this compound.

2. Modulation of NF-κB and Nrf2 Signaling in Antiviral Response: this compound has been reported to inhibit influenza A virus replication. This activity is mediated, in part, by the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway.

NF-κB and Nrf2 Signaling Pathways and Modulation by this compound:

Caption: Modulation of NF-κB and Nrf2 signaling by this compound.

Experimental Protocol: In Vitro Antioxidant Activity Assessment

This protocol provides a general method for assessing the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

1. Materials and Reagents:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

2. Solution Preparation:

-

This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

-

This compound Test Solutions: Prepare a series of dilutions from the stock solution in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.

-

Ascorbic Acid Standard Solutions: Prepare a series of dilutions of ascorbic acid in methanol (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Assay Procedure:

-

In a 96-well plate, add 100 µL of each this compound test solution or ascorbic acid standard solution to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the control, add 100 µL of each test solution or standard and 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - (A_sample - A_control)) / A_blank] * 100

-

Plot the percentage of scavenging activity against the concentration of this compound and ascorbic acid.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) for both this compound and the positive control.

Quantitative Antioxidant Activity Data for Stilbenes:

| Compound | Assay | IC₅₀ (µM) | Reference |

| This compound | DPPH | 129.14 ± 26.13 | |

| Resveratrol | DPPH | 81.92 ± 9.17 | |

| ε-Viniferin | DPPH | 80.12 ± 13.79 | |

| This compound | FRAP | IC₅₀ not reached | |

| Resveratrol | FRAP | 13.36 ± 0.91 | |

| ε-Viniferin | FRAP | 28.81 ± 4.15 |

Conclusion

The use of this compound as a phytochemical standard is essential for the accurate quantification of this compound in complex natural product extracts and commercial products. The provided HPLC-DAD protocol, when properly validated, offers a robust method for routine analysis. Furthermore, the emerging evidence of its biological activities, particularly in the modulation of key signaling pathways, positions this compound as a compound of interest for further investigation in drug discovery and development. The detailed protocols and data presented herein serve as a valuable resource for researchers in these fields.

References

Application Notes and Protocols: cis-Vitisin B for Inhibiting Neuraminidase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase, a key surface glycoprotein of the influenza virus, is a critical enzyme in the viral life cycle. It facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues, thus preventing viral aggregation and promoting the spread of infection.[1][2][3] As such, neuraminidase has become a prime target for antiviral drug development. cis-Vitisin B, a resveratrol tetramer found in plants like Vitis vinifera, has demonstrated significant inhibitory activity against neuraminidase, presenting a promising avenue for the development of novel anti-influenza therapeutics.[4][5] This document provides detailed application notes and protocols for researchers interested in investigating the neuraminidase inhibitory properties of this compound.

Data Presentation

The inhibitory efficacy of this compound and related compounds against various influenza virus strains has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values. A summary of this quantitative data is presented below.

| Compound | Virus Strain/Type | IC50 (µM) | Reference |

| This compound | Influenza A (H1N1) | 3.76 | |

| This compound | Oseltamivir-resistant A/PR8/34 | 12.9 | |

| Vitisin B | Influenza A (H3N2) | 37.7 | |

| Vitisin B | Influenza B | 32.6 | |

| Vitisin A | Influenza A Virus (A/PR/8/34) | 43% inhibition at 10 µM | |

| cis-Vitisin A | Influenza A Virus (A/PR/8/34) | 35% inhibition at 10 µM | |

| Vitisin B | Influenza A Virus (A/PR/8/34) | 58% inhibition at 10 µM | |

| Compound 10 (from Iris lactea) | Influenza Neuraminidase | 4.76 | |

| Compounds 21, 22, 23, 25, 26 (from Iris lactea) | Influenza Virus (H1N1) Neuraminidases | 23.9–30.3 |

Experimental Protocols

Preparation of this compound

For researchers who wish to isolate this compound, a general protocol for the extraction and purification of related stilbenoids from plant sources is outlined below. This is a generalized procedure and may require optimization based on the specific plant material.

Protocol: Extraction and Purification of Vitisin Stilbenoids

-

Extraction:

-

Macerate the dried and de-coated seed kernels of a source plant (e.g., Iris lactea) with a 2.0% NaOH aqueous solution at room temperature for 12 hours.

-

Filter the extract to obtain the alkali-extracted solution.

-

Acidify the solution by drop-wise addition of HCl with vigorous stirring until a pH of 3.0 is reached to precipitate the desired compounds.

-

Allow the precipitation process to complete at room temperature.

-

Collect the precipitate and dissolve it in ethanol to remove impurities. The ethanol-soluble fraction contains the crude oligostilbene sample.

-

-

Purification by High-Speed Counter-Current Chromatography (HSCCC):

-

Prepare a two-phase solvent system, for example, n-hexane–ethyl acetate–methanol–water (2:5:3:6, v/v/v/v).

-

Fill the HSCCC coil column entirely with the upper phase and rotate the apparatus at a suitable speed (e.g., 900 rpm).

-

Pump the lower phase into the column at a defined flow rate (e.g., 2.8 mL/min) until hydrodynamic equilibrium is established.

-

Dissolve the crude sample in the solvent mixture and inject it into the column.

-

Monitor the eluent with a UV detector (at 280 and 325 nm) and collect the fractions corresponding to the chromatographic peaks.

-

Evaporate the solvent from the collected fractions under vacuum to obtain the purified compounds.

-

Confirm the identity and purity of this compound using techniques such as HPLC, Mass Spectrometry, and NMR.

-

In Vitro Neuraminidase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against influenza neuraminidase.

Materials:

-

This compound

-

Influenza virus stock (e.g., H1N1, H3N2, or Influenza B strains)

-

Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5

-

Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Stop Solution: 0.14 M NaOH in 83% ethanol

-

Oseltamivir carboxylate (positive control)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Protocol:

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer to achieve a range of final concentrations to be tested (e.g., 0-100 µmol/L).

-

Prepare similar dilutions of oseltamivir carboxylate as a positive control.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 25 µL of the diluted this compound or oseltamivir carboxylate to the respective wells.

-

Add 25 µL of assay buffer to the "no inhibitor" control wells.

-

Add 25 µL of the diluted influenza virus to all wells except the "no virus" (blank) controls.

-

Incubate the plate at 37°C for 30 minutes.

-

Prepare a 200 µM working solution of MUNANA substrate in assay buffer.

-

Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding 100 µL of stop solution to each well.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Subtract the background fluorescence from the "no virus" wells.

-

Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the "no inhibitor" control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Neuraminidase Inhibition Workflow

Caption: Experimental workflow for the neuraminidase inhibition assay.

Proposed Mechanism of Neuraminidase Inhibition by this compound

References

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Vitisin B inhibits influenza A virus replication by multi-targeting neuraminidase and virus-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming "cis-Vitisin B" Degradation During Extraction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of "cis-Vitisin B" degradation during extraction. The following information is designed to facilitate the preservation of this valuable resveratrol tetramer throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its stability a concern?

A1: "this compound" is a stereoisomer of Vitisin B, a resveratrol tetramer found in plants of the genus Vitis. Like other stilbenoids, Vitisin B can exist in both trans and cis configurations. The cis isomer is often present in smaller quantities and can be more susceptible to degradation during extraction and analysis. Degradation can occur through isomerization to the trans form, oxidation, or other chemical modifications, leading to inaccurate quantification and reduced biological activity in downstream applications.

Q2: What are the primary factors that cause the degradation of "this compound" during extraction?

A2: The primary factors contributing to the degradation of "this compound" and other stilbenoids are:

-

Light: Exposure to UV and even visible light can induce the isomerization of the cis form to the more stable trans form.[1]

-

Elevated Temperature: High temperatures accelerate the rate of degradation and can lead to the breakdown of the molecule.

-

Alkaline pH: Stilbenoids are generally more stable in acidic to neutral conditions. Alkaline environments (pH > 7) can cause rapid degradation.[2][3][4]

-

Oxidation: The presence of oxygen and oxidizing agents can lead to the oxidative degradation of the phenolic structure of "this compound".

Q3: Which solvents are recommended for extracting "this compound" with minimal degradation?

A3: The choice of solvent is critical for minimizing degradation. Generally, polar solvents are used for stilbenoid extraction. Recommended options include:

-

Ethanol or Methanol: These are commonly used and have shown good extraction efficiency for resveratrol oligomers.

-

Acetone: Another effective solvent for extracting stilbenoids.

-

Aqueous mixtures: Mixtures of the above organic solvents with water (e.g., 80% ethanol) can enhance extraction efficiency while maintaining a relatively stable environment. It is crucial to control the pH of aqueous solutions to be slightly acidic.

Q4: How can I monitor the degradation of "this compound" during my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of "this compound".[5] This involves:

-

Chromatographic Separation: Using a suitable C18 or other appropriate column to separate this compound from its trans-isomer and other potential degradation products.

-

UV Detection: Monitoring the elution profile at a wavelength where "this compound" has significant absorbance (typically around 280-320 nm).

-

Forced Degradation Studies: Intentionally degrading a sample of "this compound" under various stress conditions (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products and to validate that the analytical method can separate them from the intact molecule.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of "this compound".

Problem 1: Low or no detection of "this compound" in the final extract.

| Possible Cause | Troubleshooting Step | Rationale |

| Isomerization to trans-Vitisin B | 1. Protect all samples and extracts from light by using amber glassware or wrapping containers in aluminum foil. 2. Minimize exposure to direct light during all experimental steps. | Stilbenoids are highly susceptible to photo-isomerization, converting the cis isomer to the more stable trans form upon exposure to UV and visible light. |

| Degradation due to high temperature | 1. Use low-temperature extraction methods such as maceration at room temperature or refrigerated conditions. 2. If using heat-assisted methods (e.g., Soxhlet, Microwave-Assisted Extraction), optimize for the lowest possible temperature and shortest duration. | Thermal degradation of stilbenoids increases with temperature. |

| Degradation due to alkaline pH | 1. Ensure all aqueous solutions and buffers are maintained at a slightly acidic to neutral pH (ideally pH 4-6). 2. If using alkaline extraction, neutralize the extract immediately after the extraction step. | Resveratrol and its oligomers are known to be unstable and degrade rapidly in alkaline conditions. |

| Oxidative degradation | 1. Degas solvents before use. 2. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). 3. Add antioxidants like ascorbic acid or BHT to the extraction solvent, if compatible with your downstream applications. | The phenolic hydroxyl groups in stilbenoids are prone to oxidation. |

Problem 2: Inconsistent quantification of "this compound" between replicate extractions.

| Possible Cause | Troubleshooting Step | Rationale |

| Variable exposure to light | Standardize the light conditions for all samples throughout the extraction process. Use consistent light-protective measures for all replicates. | Even minor differences in light exposure can lead to varying degrees of isomerization and degradation. |

| Inconsistent temperature control | Ensure precise and consistent temperature control for all extraction vessels and during all processing steps (e.g., evaporation). | Temperature fluctuations can lead to variable rates of thermal degradation. |

| Incomplete extraction | 1. Ensure the plant material is finely ground to a consistent particle size. 2. Optimize the solvent-to-solid ratio and extraction time to ensure complete extraction. | Incomplete extraction can lead to variability in the amount of "this compound" recovered. |

| Analytical method variability | Validate the HPLC method for precision and accuracy. Ensure consistent sample preparation and injection volumes. | A non-robust analytical method can introduce variability in quantification. |

Quantitative Data Summary

While specific quantitative degradation kinetics for "this compound" are not widely available, the following tables summarize data for resveratrol, which can serve as a useful proxy for understanding the stability of its oligomers.

Table 1: Effect of pH on the Stability of Resveratrol (A Proxy for Vitisin B)

| pH | Temperature (°C) | Half-life | Reference |

| 1.2 | 37 | Stable for > 90 days | |

| 1-7 | 37 | Stable for at least 28 days | |

| 7.4 | 37 | < 3 days | |

| 8.0 | 37 | < 10 hours | |

| 9.0 | 37 | Maximum degradation | |

| 10.0 | 37 | < 5 minutes |

Table 2: Effect of Temperature on the Degradation of Resveratrol in Soybean Oil (A Proxy for Vitisin B)

| Temperature (°C) | Time | % Degradation | Reference |

| 60 | 3 days | 50% | |

| 60 | 12 days | 93.5% | |

| 180 | 2 hours | 45.17% | |

| 180 | 8 hours | 81.54% |

Table 3: Solubility of Resveratrol in Various Solvents (A Proxy for Vitisin B)

| Solvent | Solubility (mg/mL) | Reference |

| Water | 0.05 | |

| Ethanol | 74 | |

| Methanol | 47 | |

| Acetone | 50 | |

| Polyethylene glycol 400 (PEG-400) | 374 |

Experimental Protocols

Protocol 1: Alkaline Extraction followed by Acid Precipitation and High-Speed Counter-Current Chromatography (HSCCC) for "this compound"

This protocol is adapted from a method for extracting oligostilbenes, including cis-vitisin A, and is suitable for obtaining purified "this compound".

-

Alkaline Extraction:

-

Macerate the dried and powdered plant material with a 2.0% NaOH aqueous solution at room temperature for 12 hours.

-

Filter the mixture and collect the alkaline extract.

-

-

Acid Precipitation:

-

While stirring vigorously, slowly add HCl solution to the alkaline extract to adjust the pH to 3.0.

-

Allow the mixture to stand at room temperature until precipitation is complete.

-

Centrifuge the mixture at 4,500 x g for 10 minutes and discard the supernatant.

-

-

Ethanol Wash:

-

Re-dissolve the precipitate in ethanol to remove impurities.

-

Collect the ethanol-soluble fraction and dry it under reduced pressure to obtain the crude oligostilbene extract.

-

-

HSCCC Purification:

-

Prepare a two-phase solvent system of n-hexane–ethyl acetate–methanol–water (e.g., in a 2:5:3:6 v/v/v/v ratio).

-

Dissolve the crude extract in the lower phase of the solvent system.

-

Perform HSCCC separation according to the instrument's operating manual to isolate "this compound".

-

Monitor the fractions using HPLC to identify and collect the peak corresponding to "this compound".

-

Protocol 2: Microwave-Assisted Extraction (MAE) of "this compound"

MAE is a rapid extraction method that can be optimized to minimize thermal degradation.

-

Sample Preparation:

-

Place a known amount of finely ground plant material (e.g., 0.5 g) into a microwave extraction vessel.

-

-

Solvent Addition:

-

Add a suitable extraction solvent (e.g., 25 mL of 65% methanol in water).

-

-

Microwave Extraction:

-

Set the microwave parameters. Typical starting conditions could be:

-

Power: 500 W

-

Temperature: 100°C

-

Extraction time: 5-10 minutes

-

Stirring: On

-

-

These parameters should be optimized to maximize the yield of "this compound" while minimizing the formation of degradation products.

-

-

Post-Extraction Processing:

-

After extraction, cool the vessel and filter the extract to remove solid plant material.

-

Analyze the extract promptly by HPLC or store it at -20°C in a light-protected container.

-

Visualizations

Caption: General experimental workflow for the extraction and analysis of "this compound".

Caption: Major degradation pathways for "this compound".

Caption: Proposed anti-inflammatory signaling pathway of Vitisin B.

References

"cis-Vitisin B" interference in biological assays

Welcome to the Technical Support Center for cis-Vitisin B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve potential issues when working with this compound in biological assays. Due to its polyphenolic stilbenoid structure, this compound has the potential to interfere with common assay technologies, leading to misleading results. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you obtain accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound is a resveratrol tetramer, placing it in the stilbenoid class of polyphenolic compounds.[1] Molecules with this chemical scaffold are known to be potential Pan-Assay Interference Compounds (PAINS).[2][3] Interference can arise from several of its inherent physicochemical properties:

-

Fluorescence: Stilbenes are known to be fluorescent, meaning they can absorb and emit light, which can interfere with fluorescence-based assays.[4][5]

-

Redox Activity: As a phenolic compound, this compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) or acting as an antioxidant. This can interfere with assays that measure oxidative stress or have redox-sensitive steps.

-

Protein Reactivity: Polyphenols can sometimes interact non-specifically with proteins, potentially leading to denaturation or aggregation, which can mimic true inhibition.

Q2: I am seeing unexpected results in my fluorescence-based assay when using this compound. What could be the cause?

A2: Unexpected results in fluorescence-based assays are a common issue with fluorescent compounds like this compound. The interference can manifest in two primary ways:

-

Direct Fluorescence: this compound itself may fluoresce at the excitation and/or emission wavelengths of your assay's reporter fluorophore, leading to a false positive signal (increased fluorescence).

-

Fluorescence Quenching: The compound might absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the detected signal (a false negative or false positive, depending on the assay format).

To troubleshoot this, it is crucial to run appropriate controls. (See Troubleshooting Guide below).

Q3: Can this compound affect my cell-based assay that uses a luciferase reporter?

A3: Yes, there is a potential for interference. While not directly a fluorescence assay, luciferase assays rely on the enzymatic generation of light (bioluminescence). Polyphenolic compounds have been reported to inhibit luciferase enzymes directly. This would lead to a decrease in the luminescent signal, which could be misinterpreted as a biological effect (e.g., inhibition of a signaling pathway).